molecular formula C2H2K2O5 B148010 Potassium oxalate monohydrate CAS No. 6487-48-5

Potassium oxalate monohydrate

Cat. No. B148010
CAS RN: 6487-48-5
M. Wt: 184.23 g/mol
InChI Key: QCPTVXCMROGZOL-UHFFFAOYSA-L
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Description

Potassium oxalate monohydrate is a chemical compound that consists of oxalate ions, potassium ions, and water molecules. The structure of this compound is characterized by oxalate ions that are hydrogen-bonded by water molecules into infinite linear chains. These chains are held together by electrostatic interactions with potassium ions. The oxalate ion itself is planar, which is a common feature observed in the crystal structures of alkali oxalates .

Synthesis Analysis

The synthesis of potassium oxalate monohydrate can involve the reaction of oxalic acid with potassium hydroxide. In a specific case, a multifunctional oxalate framework was synthesized using dysprosium and potassium ions, demonstrating the versatility of potassium oxalate monohydrate in forming complex structures with other metal ions .

Molecular Structure Analysis

The molecular structure of potassium oxalate monohydrate has been extensively studied using techniques such as neutron diffraction and X-ray diffraction. These studies have revealed that the water molecule in the compound has an unusual coordination, with hydrogen atoms and potassium ions lying almost in a plane around the water oxygen atom. This is a unique feature that distinguishes potassium oxalate monohydrate from other hydrates .

Chemical Reactions Analysis

Potassium oxalate monohydrate participates in various chemical reactions, including solvent-responsive magnetic and luminescence properties, as well as phase transitions upon dehydration and rehydration. These transitions can lead to changes in magnetic properties, such as a reversible ferromagnetic to antiferromagnetic phase transition .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium oxalate monohydrate have been investigated through different thermal and spectroscopic methods. Differential thermal analysis has revealed multiple crystallographic modifications of the anhydrous salt upon dehydration. The far-infrared spectra have provided insights into the lattice vibrations and the bound state of the water of crystallization . Additionally, the motion of the water molecule within the crystal lattice has been studied, showing that it undergoes zero-point vibration with specific angular amplitudes for torsional and rocking motions .

Scientific Research Applications

Crystal Structure Analysis

Potassium oxalate monohydrate (K2C2O4·H2O) has been extensively studied for its unique crystal structure. A study by Chidambaram, Sequeira, and Sikka (1964) revealed that the structure consists of oxalate ions hydrogen-bonded by water molecules into infinite linear chains, held together by electrostatic interactions with potassium ions. The oxalate ion is planar, and the water molecule displays an unusual coordination with two hydrogen atoms and two potassium ions almost in a plane around the water oxygen atom (Chidambaram, Sequeira, & Sikka, 1964).

Vibrational Properties

The lattice vibrations of potassium oxalate monohydrate have been investigated to understand its bound state of water of crystallization. Fukushima (1970) carried out a normal coordinate treatment of the crystal, discussing the nature of lattice vibrations and the bound state of water (Fukushima, 1970).

Infrared Spectra Analysis

Fukushima (1970) also measured the far infrared spectra of potassium oxalate monohydrate and its deutero analog in their crystalline state, providing insights into the infrared absorption bands and the relationship with neutron scattering spectra (Fukushima, 1970).

Thermal Analysis

The differential thermal and thermogravimetric analyses of potassium oxalate by Higashiyama and Hasegawa (1971) identified three crystallographic modifications of the anhydrous salt, offering valuable information on phase transitions and stability (Higashiyama & Hasegawa, 1971).

EPR Studies

An EPR study by Maurya et al. (1995) on Cu2+ doped potassium oxalate monohydrate at room temperature revealed magnetically inequivalent interstitial sites and provided valuable data on spin-Hamiltonian parameters and covalency (Maurya et al., 1995).

Dental Applications

A 2017 study by Porto et al. examined the effect of potassium oxalate on dentin/resin bond strength over time, finding that it does not affect hybrid layer formation but bond strength decreases over time (Porto et al., 2017).

Raman Spectral Studies

Pant, Verma, and Pandey (2019) reported on the Raman spectral studies of pure and vanadyl-doped potassium oxalate monohydrate, noting changes in relative intensities of factor group split components (Pant, Verma, & Pandey, 2019).

Decomposition Kinetics

The thermal decomposition kinetics of potassium oxalate monohydrate were investigated by Zhang Jianjun (2005), providing insights into the activation energy and mechanism functions (Zhang Jianjun, 2005).

Deuteron Magnetic Resonance Study

A study by Pedersen and Clark (1970) using pulsed deuteron magnetic resonance investigated the spin–lattice relaxation time of deuterons in potassium oxalate monohydrate, shedding light on molecular dynamics (Pedersen & Clark, 1970).

Safety And Hazards

Potassium oxalate monohydrate can cause systemic poisoning if inhaled. Ingestion causes burning pain in the throat, esophagus, and stomach; exposed areas of mucous membrane turn white; vomiting, severe purging, weak pulse, and cardiovascular collapse may result . Contact with eyes or skin causes irritation .

Future Directions

Potassium oxalate monohydrate may be used in the preparation of SBA-15 (Santa Barbara Amoprhous-15)- catalyst . It finds application as a grinding agent, a rust remover for metal treatment, a bleaching agent in textile and wood industry . It can also be used as a scale remover in automobile radiators and also used in water treatment .

properties

IUPAC Name

dipotassium;oxalate;hydrate
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InChI

InChI=1S/C2H2O4.2K.H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;;1H2/q;2*+1;/p-2
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InChI Key

QCPTVXCMROGZOL-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

C(=O)(C(=O)[O-])[O-].O.[K+].[K+]
Source PubChem
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Molecular Formula

K2C2O4.H2O, C2H2K2O5
Record name POTASSIUM OXALATE MONOHYDRATE
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DSSTOX Substance ID

DTXSID90983454
Record name Potassium ethanedioate--water (2/1/1)
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Molecular Weight

184.23 g/mol
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Physical Description

Potassium oxalate monohydrate is an odorless white solid. Sinks in and mixes slowly with water. (USCG, 1999), Colorless odorless solid; Effloresces in warm dry air; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name POTASSIUM OXALATE MONOHYDRATE
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Record name Potassium oxalate monohydrate
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Density

2.13 at 65.3 °F (USCG, 1999) - Denser than water; will sink
Record name POTASSIUM OXALATE MONOHYDRATE
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Product Name

Potassium oxalate monohydrate

CAS RN

6487-48-5
Record name POTASSIUM OXALATE MONOHYDRATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Potassium oxalate monohydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium oxalate monohydrate
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Potassium oxalate monohydrate
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Potassium oxalate monohydrate
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Potassium oxalate monohydrate
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Potassium oxalate monohydrate

Citations

For This Compound
844
Citations
DJ Hodgson, JA Ibers - Acta Crystallographica Section B: Structural …, 1969 - scripts.iucr.org
… It is clear from the present work that the carboxyl groups in potassium oxalate monohydrate are not symmetric, the bond between carbon and the oxygen atom not involved in hydrogen …
Number of citations: 0 scripts.iucr.org
R Chidambaram, A Sequeira… - The Journal of Chemical …, 1964 - aip.scitation.org
A single‐crystal neutron‐diffraction study of the structure of potassium oxalate monohydrate has been made. The structure consists of oxalate ions hydrogen bonded by the water …
Number of citations: 0 aip.scitation.org
A Sequeira, S Srikanta… - … Section B: Structural …, 1970 - scripts.iucr.org
The structure of potassium oxalate monohydrate has been refined to a high degree of precision using three-dimensional neutron diffraction data. The conventional R value is 0.026 and …
Number of citations: 0 scripts.iucr.org
R Kripal, M Maurya, H Govind - Physica B: Condensed Matter, 2007 - Elsevier
… 2+ doped potassium oxalate monohydrate single crystal when magnetic field is parallel to c*-axis and (b) the simulated EPR spectrum of VO 2+ -doped potassium oxalate monohydrate …
Number of citations: 0 www.sciencedirect.com
G Jovanovski, JO Thomas, I Olovsson - … Crystallographica Section B …, 1987 - scripts.iucr.org
… 86 POTASSIUM OXALATE MONOHYDRATE … The structure of potassium oxalate monohydrate, KEC204.H20, has already been studied by various techniques: three-dimensional …
Number of citations: 0 scripts.iucr.org
M Reddy, KV Lingam, TKG Rao - Molecular Physics, 1981 - Taylor & Francis
… For potassium oxalate monohydrate (PO), a radical which has similar g-factors to CO 2-was assigned to C204-[3]. The CO 2-radical has been well characterized by its spin hamiltonian …
Number of citations: 0 www.tandfonline.com
VS Tomar, HD Bist, DP Khandelwal - Applied Spectroscopy, 1970 - journals.sagepub.com
The ir spectrum of K 2 C 2 O 4 . H 2 O is reported at liquid nitrogen temperature (LNT). On the basis of present work and earlier Raman studies, the frequencies at 3400, 3250, 1615, …
Number of citations: 0 journals.sagepub.com
JW McGrath, AA Paine - The Journal of Chemical Physics, 1964 - aip.scitation.org
… The proton magnetic resonance doublet splitting was measured for potassium oxalate monohydrate in the range from 74 to 395K. The equilibrium position of the proton-proton vector …
Number of citations: 0 aip.scitation.org
K Fukushima - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
… A normal coordinate treatment of the potassium oxalate monohydrate crystal as a whole was carried out. … In the case of deuterated potassium oxalate monohydrate, the same …
Number of citations: 0 www.journal.csj.jp
K Fukushima - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
… potassium oxalate monohydrate crystal in Nujol mull (solid line) and potassium oxalate monohydrate … crystal in Nujol mull (solid line) and potassium oxalate monohydrate crystal in Nujol …
Number of citations: 0 www.journal.csj.jp

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